1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14631487
InChI: InChI=1S/C13H26N2O2S/c1-3-18(16,17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13/h12-13H,3-11H2,1-2H3
SMILES:
Molecular Formula: C13H26N2O2S
Molecular Weight: 274.43 g/mol

1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine

CAS No.:

Cat. No.: VC14631487

Molecular Formula: C13H26N2O2S

Molecular Weight: 274.43 g/mol

* For research use only. Not for human or veterinary use.

1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine -

Specification

Molecular Formula C13H26N2O2S
Molecular Weight 274.43 g/mol
IUPAC Name 1-ethylsulfonyl-4-(4-methylcyclohexyl)piperazine
Standard InChI InChI=1S/C13H26N2O2S/c1-3-18(16,17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13/h12-13H,3-11H2,1-2H3
Standard InChI Key PVZHQVIWUPXBBB-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)N1CCN(CC1)C2CCC(CC2)C

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₁₃H₂₆N₂O₂S, with a molecular weight of 274.43 g/mol . Its IUPAC name, 1-ethylsulfonyl-4-(4-methylcyclohexyl)piperazine, reflects the substitution pattern on the piperazine core. Key structural features include:

  • Piperazine ring: A six-membered diamine ring providing sites for electrophilic and nucleophilic reactions.

  • Ethylsulfonyl group (-SO₂C₂H₅): An electron-withdrawing moiety influencing reactivity and solubility.

  • 4-Methylcyclohexyl group: A bulky alicyclic substituent enhancing lipophilicity and steric effects.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₆N₂O₂S
Molecular Weight274.43 g/mol
IUPAC Name1-ethylsulfonyl-4-(4-methylcyclohexyl)piperazine
SMILES NotationCCS(=O)(=O)N1CCN(CC1)C2CCC(CC2)C
InChI KeyPVZHQVIWUPXBBB-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but analogous piperazine derivatives exhibit chair conformations for the cyclohexyl group and planar piperazine rings.

Synthesis and Manufacturing

Synthesis typically involves multi-step reactions starting from piperazine precursors. A common route includes:

  • Sulfonylation: Reacting piperazine with ethylsulfonyl chloride to introduce the sulfonyl group.

  • Alkylation: Attaching the 4-methylcyclohexyl moiety via nucleophilic substitution or reductive amination .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Piperazine + Ethylsulfonyl chloride, THF, 0–5°C75%
24-Methylcyclohexylamine, LiAlH₄, reflux60%

Alternative methods utilize DABCO (1,4-diazabicyclo[2.2.2]octane) cleavage strategies, where quaternary ammonium intermediates are treated with nucleophiles to yield substituted piperazines .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its sulfonamide and secondary amine groups:

  • Sulfonamide group: Participates in hydrolysis under acidic or basic conditions, yielding sulfonic acids.

  • Piperazine nitrogen: Undergoes alkylation, acylation, or coordination with metal ions .

Key Reactions:

  • Nucleophilic Substitution: The secondary amine reacts with alkyl halides to form tertiary amines.

  • Oxidation: The ethylsulfonyl group is resistant to further oxidation, enhancing stability.

  • Complexation: Piperazine derivatives often form complexes with transition metals, useful in catalysis .

Spectroscopic data for related compounds (e.g., 1-(ethylsulfonyl)-4-(4-(methylthio)benzyl)piperazine oxalate) reveal ¹H NMR peaks at δ 1.2–3.5 ppm for aliphatic protons and δ 7.3–7.5 ppm for aromatic systems .

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